2-(4-Acetylamino-phenyl)-thiazolidine-4-carboxylic acid
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Overview
Description
2-(4-Acetylamino-phenyl)-thiazolidine-4-carboxylic acid is an organic compound that features a thiazolidine ring, a carboxylic acid group, and an acetylamino-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylamino-phenyl)-thiazolidine-4-carboxylic acid typically involves the reaction of 4-acetylaminobenzaldehyde with thiazolidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters and can lead to higher yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylamino-phenyl)-thiazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different functional groups.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiazolidine derivatives.
Scientific Research Applications
2-(4-Acetylamino-phenyl)-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Acetylamino-phenyl)-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and the acetylamino group play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-carboxylic acid: Lacks the acetylamino-phenyl group but shares the thiazolidine ring and carboxylic acid functionality.
4-Acetylaminobenzoic acid: Contains the acetylamino-phenyl group but lacks the thiazolidine ring.
Uniqueness
2-(4-Acetylamino-phenyl)-thiazolidine-4-carboxylic acid is unique due to the combination of the thiazolidine ring and the acetylamino-phenyl group. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.
Properties
CAS No. |
72678-87-6 |
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Molecular Formula |
C12H14N2O3S |
Molecular Weight |
266.32 g/mol |
IUPAC Name |
2-(4-acetamidophenyl)-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3S/c1-7(15)13-9-4-2-8(3-5-9)11-14-10(6-18-11)12(16)17/h2-5,10-11,14H,6H2,1H3,(H,13,15)(H,16,17) |
InChI Key |
UCWVNLWPXJNEEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2NC(CS2)C(=O)O |
Origin of Product |
United States |
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